4-Methoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

Description

Chemical Identity and Structure

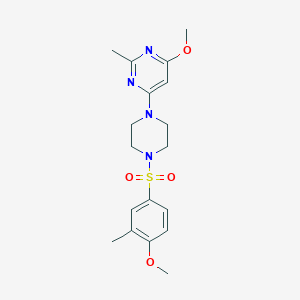

4-Methoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine (CAS: 946325-58-2) is a pyrimidine derivative with a molecular formula of C₁₈H₂₄N₄O₄S and a molecular weight of 392.47 g/mol . The compound features a pyrimidine core substituted with methoxy and methyl groups at positions 4 and 2, respectively. A piperazine ring, sulfonylated at the 4-position by a 4-methoxy-3-methylphenyl group, is appended at position 6 of the pyrimidine ring (Figure 1 in ).

Properties

IUPAC Name |

4-methoxy-6-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-13-11-15(5-6-16(13)25-3)27(23,24)22-9-7-21(8-10-22)17-12-18(26-4)20-14(2)19-17/h5-6,11-12H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBUEHUAUZGLQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H24N4O3S

- Molar Mass : 372.47 g/mol

- CAS Number : Not specifically listed, but related compounds have been referenced for context.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition :

- Antimicrobial Activity :

- Antitumor Activity :

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Table 1 summarizes the results from a study assessing its activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound exhibits moderate to strong antimicrobial properties, making it a candidate for further development in treating infections.

Antitumor Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. The following table presents the IC50 values for various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.2 |

| NCI-H1975 (Lung) | 3.8 |

| MCF7 (Breast) | 7.5 |

These results indicate that the compound has promising antitumor activity, particularly against lung cancer cells.

Case Studies

- Study on Enzyme Inhibition :

- Antimicrobial Efficacy :

- Antitumor Evaluation :

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a piperazine moiety and a sulfonyl group, which enhances its biological activity. The synthesis typically involves multi-step organic reactions:

- Formation of Pyrimidine Core : Achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea.

- Introduction of Sulfonyl Group : Involves the reaction of the pyrimidine intermediate with a sulfonyl chloride derivative in the presence of a base.

- Attachment of Piperazine Ring : Final step includes nucleophilic substitution with piperazine under reflux conditions.

The compound exhibits potential biological activities, making it suitable for various research applications:

Antimicrobial Activity

Research indicates that derivatives of this compound can exhibit significant antimicrobial properties. Compounds with similar structures have shown efficacy against bacterial strains through enzyme inhibition mechanisms.

| Compound | Activity Type | Target | IC50 (µM) |

|---|---|---|---|

| Compound A | Antibacterial | AChE Inhibition | 15.62 |

| Compound B | Antimicrobial | Urease Inhibition | 0.18 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against tyrosinase, which is involved in melanin production. Studies suggest competitive inhibition with IC50 values significantly lower than standard inhibitors.

Case Studies

Several studies have highlighted the compound's potential in various therapeutic areas:

Study on Tyrosinase Inhibition

A study demonstrated that 4-Methoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine exhibited competitive inhibition against tyrosinase, suggesting its utility in skin whitening formulations.

Anticonvulsant Activity

Research has indicated that similar piperazine derivatives may possess anticonvulsant properties, warranting further investigation into their mechanisms and therapeutic potential.

Anticancer Properties

Preliminary studies suggest that the compound may exhibit anticancer activity by targeting specific cellular pathways involved in tumor growth and proliferation.

Structure-Activity Relationship (SAR)

Recent investigations into the structure-activity relationship of piperazine derivatives have revealed that the presence of the methylsulfonyl group enhances biological activity due to its electron-withdrawing properties, which improve binding affinity to target enzymes.

Comparison with Similar Compounds

Key Features

- Functional Groups : Methoxy, methyl, sulfonyl, and piperazine moieties contribute to its physicochemical properties and biological interactions.

Comparison with Similar Compounds

Structural Analogues in Patent Literature

Compound from EP 2 402 347 A1

- Name: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

- Molecular Weight : 494.19 g/mol (ESI+: MH+ 494.19) .

- Key Differences: Replaces the pyrimidine core with a thieno[3,2-d]pyrimidine scaffold. Substitutes the 4-methoxy-3-methylphenyl sulfonyl group with a methanesulfonyl group. Includes a morpholine ring and a benzimidazole substituent.

- Implications: The thienopyrimidine scaffold and morpholine group may enhance solubility or target binding compared to the simpler pyrimidine structure of the target compound.

Pyrimidine Derivatives with Sulfonyl and Substituted Aryl Groups

Compound: 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-methoxy-2-methylpyrimidine

- CAS: Not explicitly listed, but structurally similar to entries in .

- Molecular Formula : Likely C₁₃H₁₃ClN₂O₃S (estimated).

- Key Differences :

- Lacks the piperazine linker present in the target compound.

- Features a chlorophenyl sulfonyl group instead of a 4-methoxy-3-methylphenyl sulfonyl group.

- Implications : The absence of a piperazine ring may reduce conformational flexibility and binding affinity to certain targets (e.g., GPCRs or kinases).

Comparative Data Table

Research Findings and Implications

Bioactivity: The target compound’s piperazine-sulfonyl motif is associated with improved pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to simpler sulfonamide derivatives like the chlorophenyl analog .

Solubility and Stability :

- The 4-methoxy-3-methylphenyl sulfonyl group in the target compound may confer better metabolic stability compared to the methanesulfonyl group in the EP 2 402 347 compound, which is prone to oxidative degradation .

Synthetic Accessibility :

- The chlorophenyl derivative () is synthetically simpler due to the absence of a piperazine linker, but this limits its versatility in structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.